

"Tert-butyl 3-cyanomorpholine-4-carboxylate" molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 3-cyanomorpholine-4-carboxylate*

Cat. No.: *B048016*

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Technical Guide: Tert-butyl 3-cyanomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecular structure, properties, and available data for **tert-butyl 3-cyanomorpholine-4-carboxylate**. This compound belongs to the morpholine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities and favorable pharmacokinetic profiles. The presence of a nitrile group and a tert-butoxycarbonyl (Boc) protecting group suggests its potential as a versatile intermediate in the synthesis of more complex molecules and drug candidates.

Molecular Structure and Chemical Identity

Tert-butyl 3-cyanomorpholine-4-carboxylate is a derivative of morpholine characterized by a cyano group at the 3-position and a tert-butoxycarbonyl protecting group on the nitrogen atom.

Chemical Structure:

Caption: 2D structure of **tert-butyl 3-cyanomorpholine-4-carboxylate**.

Chemical Data

Property	Value	Source
CAS Number	518047-40-0	[1]
Molecular Formula	C10H16N2O3	[1]
Molecular Weight	212.25 g/mol	[1]
IUPAC Name	tert-butyl 3-cyanomorpholine-4-carboxylate	N/A
Canonical SMILES	<chem>C1COCCN1C(=O)OC(C)(C)C</chem>	[2]
InChI	InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-5-4-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3	[2]
InChIKey	QSBSEJKNKHZYKD-UHFFFAOYSA-N	[2]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **tert-butyl 3-cyanomorpholine-4-carboxylate**.

Property	Predicted Value
XLogP3	0.6
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Exact Mass	212.116092 g/mol
Monoisotopic Mass	212.116092 g/mol
Topological Polar Surface Area	57.9 Å ²
Heavy Atom Count	15
Formal Charge	0
Complexity	255

Spectroscopic Data

Detailed experimental spectroscopic data for **tert-butyl 3-cyanomorpholine-4-carboxylate** is not readily available in the public domain. However, commercial suppliers indicate the availability of proton and carbon NMR, as well as IR and mass spectra.^[3] Predicted mass spectrometry data is available and summarized below.

Predicted Mass Spectrometry Data^[2]

Adduct	Predicted m/z
[M+H] ⁺	213.1234
[M+Na] ⁺	235.1053
[M-H] ⁻	211.1088
[M+NH ₄] ⁺	230.1499
[M+K] ⁺	251.0792

Synthesis

A detailed, experimentally verified protocol for the synthesis of **tert-butyl 3-cyanomorpholine-4-carboxylate** is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on known organic chemistry principles and the synthesis of related morpholine derivatives. A potential synthetic pathway could involve the formation of the morpholine ring followed by the introduction of the cyano group and N-protection.



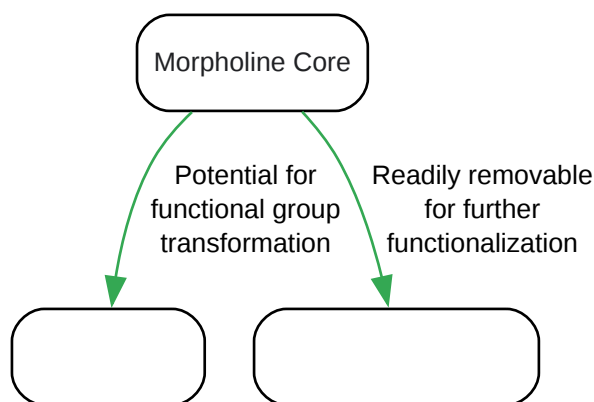
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Caption: A hypothetical workflow for the synthesis of the target molecule.

Biological Activity and Applications

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathway involvement of **tert-butyl 3-cyanomorpholine-4-carboxylate**. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, making this compound a potentially valuable building block in drug discovery programs.

The logical relationship of the functional groups to the core structure is depicted below, highlighting its potential for further chemical modifications.



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Caption: Functional group relationships of the target molecule.

Conclusion

Tert-butyl 3-cyanomorpholine-4-carboxylate is a chemical entity with potential applications in synthetic and medicinal chemistry. While its fundamental chemical properties are known, a significant lack of publicly available experimental data on its synthesis, detailed spectroscopic characterization, and biological activity exists. This guide summarizes the currently available information and highlights the areas where further research is needed to fully elucidate the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to consult commercial suppliers for analytical data and to develop synthetic and biological evaluation protocols.

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References

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